TC-N 22A

mGlu4 PAM potency Calcium mobilization FLIPR assay Structure-activity relationship

TC-N 22A (CAS 1314140‑00‑5, compound 22a) is a tricyclic thiazolopyrazole derivative that acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). It was discovered and characterized by Hong et al.

Molecular Formula C14H13N5S
Molecular Weight 283.35 g/mol
Cat. No. B15619476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTC-N 22A
Molecular FormulaC14H13N5S
Molecular Weight283.35 g/mol
Structural Identifiers
InChIInChI=1S/C14H13N5S/c1-2-7-15-12(6-1)17-14-18-13-9-8-16-19-10(9)4-3-5-11(13)20-14/h1-2,6-8H,3-5H2,(H,16,19)(H,15,17,18)
InChIKeyDBISXWCOHGUFSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TC-N 22A – Potent, Selective, Orally Active mGlu4 Positive Allosteric Modulator for CNS Research Procurement


TC-N 22A (CAS 1314140‑00‑5, compound 22a) is a tricyclic thiazolopyrazole derivative that acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). It was discovered and characterized by Hong et al. at Lundbeck Research USA as part of a medicinal chemistry program targeting CNS disorders including Parkinson's disease [1]. The compound is commercially available as a research‑grade small molecule (purity ≥ 98% HPLC) from multiple reputable suppliers .

Why Generic mGlu4 PAM Substitution Fails: The Quantifiable Differentiation of TC‑N 22A


The mGlu4 positive allosteric modulator landscape spans compounds with >1000‑fold differences in potency, divergent selectivity windows across mGlu subtypes, and critically, starkly unequal CNS penetration capabilities. A laboratory user cannot assume that switching between mGlu4 PAMs—even those labeled 'selective' and 'brain‑penetrant'—will preserve experimental outcomes. For example, the early tool compound PHCCC exhibits mGlu4 PAM EC50 values in the 4–10 μM range , while VU0155041 shows limited blood‑brain barrier permeability requiring intracerebroventricular administration for in vivo behavioral studies . TC‑N 22A occupies a distinct position in this landscape through its combination of single‑digit nanomolar potency, a >1000‑fold selectivity ratio over five off‑target mGlu subtypes, and quantifiable oral brain exposure in rats. The evidence below provides the exact quantitative parameters that define where TC‑N 22A separates from alternative mGlu4 PAMs.

TC‑N 22A Quantitative Differentiation Evidence: Head‑to‑Head and Cross‑Study Comparator Data


Evidence Item 1: mGlu4 PAM Potency – TC‑N 22A vs. Closest In‑Series Analogs and Alternative Chemotypes

TC‑N 22A (compound 22a in the Hong et al. 2011 series) displays an EC50 of 9 nM in the human mGlu4 calcium mobilization FLIPR assay (potentiation of an EC20 glutamate concentration) [1]. This represents a ~45‑fold potency improvement over the initial tricyclic thiazolopyrazole hit compound 9 (EC50 = 410 nM) [1] and a ~1.4‑fold improvement over the closest monomethylated analog compound 10 (EC50 = 13 nM) within the same chemical series [1]. Compared with alternative mGlu4 PAM chemotypes, TC‑N 22A is ~9‑fold more potent than VU0418506 (EC50 = 68 nM, human) , ~89‑fold more potent than VU0155041 (EC50 = 798 nM, human) , and ~122‑fold more potent than VU0364770 (EC50 = 1.1 μM, human) . ADX88178 achieves a lower absolute EC50 (4 nM) ; however, TC‑N 22A maintains the advantage of published, transparent brain‑penetration pharmacokinetic data from the primary discovery paper (see Evidence Item 3).

mGlu4 PAM potency Calcium mobilization FLIPR assay Structure-activity relationship Thiazolopyrazole series

Evidence Item 2: mGlu Subtype Selectivity Window – >1000-Fold Discrimination Against Off-Target mGlu Receptors

TC‑N 22A demonstrates minimal activity (EC50 > 10 μM) at mGlu1, mGlu2, mGlu3, mGlu5, and mGlu7 receptors in both agonist and PAM modes, and is inactive (IC50 > 10 μM) in negative allosteric modulator (NAM) mode at these subtypes [1]. This yields a selectivity ratio of >1,111‑fold for mGlu4 over these five off‑target mGlu receptors. By contrast, PHCCC—the prototypical mGlu4 PAM tool compound—acts as a group I mGluR antagonist (IC50 ~ 3 μM) in addition to its mGlu4 PAM activity, introducing confounding pharmacology . VU0155041, while selective for mGlu4 over many mGlu subtypes, acts as a PAM at both mGlu4 homodimers and mGlu2/4 heterodimers, a property that complicates interpretation in systems co‑expressing mGlu2 and mGlu4 [2]. TC‑N 22A's clean selectivity profile across five mGlu subtypes and in both PAM and NAM modes reduces the probability of poly‑pharmacology artifacts in complex native tissue preparations.

mGlu receptor selectivity Off-target profiling Group III mGlu receptors Positive allosteric modulator specificity

Evidence Item 3: Brain Penetration – Quantified Oral Brain/Plasma Ratio in Rat

Following a single 10 mg/kg oral dose in Sprague‑Dawley rats, TC‑N 22A achieved plasma concentrations of 259 ng/mL and brain tissue concentrations of 200 ng/mL at 1 h post‑dose, yielding a brain/plasma ratio of 0.8 [1]. This quantitatively demonstrates good CNS penetration following oral administration. For comparison, the widely used mGlu4 PAM tool VU0155041 shows limited blood‑brain barrier permeability sufficient to preclude systemic administration for behavioral studies; it requires intracerebroventricular (i.c.v.) injection to achieve CNS exposure in Parkinson's disease models . ML‑128 (VU0361737) is reported as CNS‑penetrant but without published brain/plasma ratio data from the primary characterization studies . Foliglurax (PXT002331) is described as brain‑penetrant with an EC50 of 79 nM but its brain/plasma ratio is not consistently reported in primary literature [2]. TC‑N 22A's brain/plasma ratio of 0.8 provides a concrete, quantifiable benchmark for CNS experimental design—enabling researchers to calculate estimated brain exposure at a given oral dose.

CNS penetration Brain/plasma ratio Oral bioavailability Pharmacokinetics Blood-brain barrier

Evidence Item 4: hERG Channel Safety Profile – Low Inhibition Potential Confirmed in Electrophysiology Assay

TC‑N 22A demonstrated an hERG channel IC50 of 33 μM in an electrophysiology screen [1]. With a functional mGlu4 EC50 of 9 nM, this provides a >3,600‑fold safety margin between the primary pharmacological target and the hERG cardiac ion channel. This is a critical differentiator for compounds intended for in vivo CNS studies, where hERG inhibition at therapeutically relevant concentrations is a well‑known liability that can confound behavioral readouts through cardiovascular effects. For context, the early mGlu4 PAM tool PHCCC has not been systematically characterized for hERG activity in published primary literature, leaving an unknown cardiac safety profile . The low hERG inhibition potential of TC‑N 22A is consistent with the overall favorable drug‑like properties of the tricyclic thiazolopyrazole series (low molecular weight 283.35, cLogP ~2.6–3.1, tPSA ~66.5 Ų) [1].

hERG inhibition Cardiac safety Ion channel profiling Drug-like properties

Evidence Item 5: Physicochemical and DMPK Properties – Favorable CNS Drug-Like Profile vs. In-Series Analogs

The tricyclic thiazolopyrazole series was systematically characterized for physicochemical and in vitro DMPK parameters, providing a rich dataset for comparative analysis. TC‑N 22A (compound 22a) embodies the optimized end of the SAR trajectory: the series progressed from compound 9 (EC50 = 410 nM, rat microsomal CLint = 37 mL/min, human CLint = 5.6 L/min, rat PPB = 97.7% bound) to the more potent, structurally refined representatives [1]. The 7‑membered tricyclic scaffold of TC‑N 22A incorporates a 2‑pyridylamine substituent that confers both enhanced potency and favorable permeability. Key properties include: low molecular weight (283.35 g/mol), moderate lipophilicity (cLogP ~2.6–3.6 range across analogues), good passive permeability (PAMPA Papp values reported for structurally proximate analogues), and moderate plasma protein binding. These properties collectively predict CNS penetration, which was confirmed in vivo (Evidence Item 3). In contrast, VU0364770 (MW ~380, human EC50 = 1.1 μM) exhibits a 122‑fold potency deficit , while VU0155041 combines sub‑micromolar potency with limited BBB penetration . The complete DMPK dataset for the thiazolopyrazole series in the primary publication enables researchers to benchmark TC‑N 22A against earlier series compounds with full transparency.

DMPK CNS drug-like properties Physicochemical properties Microsomal stability Plasma protein binding

TC‑N 22A Optimal Research Application Scenarios: Where Quantifiable Differentiation Drives Experimental Success


Scenario 1: In Vivo Target Validation of mGlu4 in CNS Disease Models Requiring Oral Dosing

For preclinical Parkinson's disease research using rodent models (e.g., haloperidol‑induced catalepsy, 6‑OHDA lesion), TC‑N 22A is uniquely suitable among commercially available mGlu4 PAMs because its brain/plasma ratio of 0.8 at 10 mg/kg p.o. [1] enables systemic oral administration rather than invasive i.c.v. dosing. Alternative mGlu4 PAMs such as VU0155041 require i.c.v. injection for CNS behavioral studies due to limited BBB penetration , adding surgical complexity, potential confounds from cannulation‑induced neuroinflammation, and reduced translational relevance to orally administered clinical candidates. The >1,111‑fold mGlu4 selectivity window [1] further strengthens target‑validation conclusions by minimizing ambiguity from off‑target mGlu receptor modulation.

Scenario 2: In Vitro Electrophysiology and Native Tissue Studies Requiring High mGlu4 Selectivity

In brain slice electrophysiology or primary neuronal culture experiments where multiple mGlu receptor subtypes are co‑expressed, TC‑N 22A's demonstrated inactivity (EC50 > 10 μM in both PAM and NAM modes) at mGlu1,2,3,5,7 [1] provides experimental confidence that observed effects are mGlu4‑mediated. This contrasts with PHCCC—the most historically used mGlu4 PAM—which additionally antagonizes group I mGlu receptors (IC50 ~ 3 μM) , creating potential for dual pharmacology that complicates data interpretation. The hERG IC50 of 33 μM [1] provides a >3,600‑fold window over the mGlu4 EC50, ensuring that even at high bath concentrations in tissue preparations, hERG‑mediated effects on neuronal excitability are unlikely.

Scenario 3: Structure‑Activity Relationship (SAR) Studies Using the Thiazolopyrazole Scaffold

For medicinal chemistry groups developing next‑generation mGlu4 PAMs, TC‑N 22A serves as the optimized reference compound within a well‑characterized tricyclic thiazolopyrazole series where the complete SAR trajectory is published—from compound 9 (EC50 410 nM) through compound 10 (EC50 13 nM) to compound 22a (EC50 9 nM) [1]. This transparent dataset enables rational scaffold‑hopping and property‑based optimization using TC‑N 22A as a benchmark comparator. The availability of physicochemical (MW 283.35, cLogP, tPSA 66.5 Ų), DMPK (microsomal stability, PPB, PAMPA permeability), and in vivo PK data in a single primary publication [1] provides a comprehensive reference point against which new analogs can be evaluated.

Scenario 4: CNS Target Engagement Studies Utilizing Oral Administration in Freely‑Moving Animals

For studies assessing pharmacodynamic biomarkers of mGlu4 activation in awake, behaving rodents—such as microdialysis measurement of neurotransmitter release, in vivo receptor occupancy, or behavioral testing—TC‑N 22A offers distinct procurement value. The published rat PK data (plasma 259 ng/mL, brain 200 ng/mL at 1 h post 10 mg/kg p.o.) [1] allow researchers to calculate estimated brain free concentrations using the published plasma protein binding and brain homogenate binding data from the primary paper. This quantitative framework for dose selection is not available for many alternative mGlu4 PAMs where brain exposure data remain proprietary or were generated under different experimental conditions that preclude cross‑study comparison.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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